N-(2,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Description

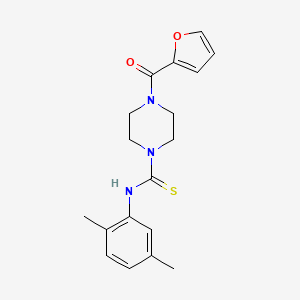

N-(2,5-Dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide group, a 2,5-dimethylphenyl substituent, and a furan-2-carbonyl moiety at the 4-position of the piperazine ring. Its molecular formula is C₁₈H₂₅N₃O₄S, with a molecular weight of 379.48 g/mol (). The compound’s structure has been confirmed via spectral analyses, including ¹H NMR and LC-MS, which highlight characteristic signals for the furan ring (δ 7.48, 7.04, 6.49 ppm) and 2,5-dimethylphenyl group (δ 2.32, 2.26 ppm for methyl protons) .

Properties

Molecular Formula |

C18H21N3O2S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C18H21N3O2S/c1-13-5-6-14(2)15(12-13)19-18(24)21-9-7-20(8-10-21)17(22)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,24) |

InChI Key |

BKUBDJPSMVPYHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydropyrazine Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.

Introduction of the 2,5-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the tetrahydropyrazine core is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 2-Furylcarbonyl Group: This can be done via a nucleophilic acyl substitution reaction, where the intermediate compound is reacted with 2-furoyl chloride.

Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl or thioamide groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the carbothioamide group suggests potential interactions with thiol-containing proteins, possibly inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the aromatic ring significantly influence bioactivity. For example:

- N-(2,5-Dimethylphenyl) derivatives : In photosynthesis-inhibiting assays, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated high PET-inhibiting activity (IC₅₀ ~10 µM), comparable to 3,5-difluorophenyl analogs. The 2,5-dimethyl substitution enhances lipophilicity, favoring membrane penetration in chloroplasts .

- N-(3,5-Dimethylphenyl) analogs : Compound 33 () with a 3,5-dimethylphenyl group showed a molecular weight of 355.1951 g/mol and distinct LC-MS retention times (4.739 min, Method 1), suggesting differences in polarity compared to the 2,5-dimethyl isomer .

Table 1: Impact of Substituent Position on Bioactivity

Functional Group Modifications

Carbothioamide vs. Carboxamide

The replacement of oxygen with sulfur in the carbothioamide group alters hydrogen bonding and stability:

- Carbothioamide derivatives : N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide () exhibited potent anticancer activity (IC₅₀ = 0.8 µM), attributed to sulfur’s polarizable nature enhancing interactions with cellular targets .

Table 2: Functional Group Impact on Activity

Heterocyclic Moieties

The furan-2-carbonyl group in the target compound contrasts with other heterocycles in analogs:

- Furan vs. Pyridine : ’s N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide uses a pyridine ring, which may enhance π-π stacking in DNA intercalation .

- Furan vs. Thiophene : Compound 2D216 () contains a thiazole scaffold linked to a dimethylphenyl group, showing NF-κB activation, suggesting heterocycle-dependent signaling modulation .

Analytical and Spectral Comparisons

Table 3: Spectral and Analytical Data

Biological Activity

N-(2,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide an overview of its biological activity, including relevant research findings, potential mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- A dimethylphenyl group

- A furan-2-carbonyl moiety

- A piperazine ring

Its molecular formula is with a molecular weight of approximately 298.39 g/mol. The presence of multiple functional groups suggests potential for diverse biological activities.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. Similar compounds have demonstrated notable cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives containing furan and piperazine structures often exhibit antitumor activity due to their ability to interact with cellular targets involved in cancer progression.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

- Molecular docking studies : These studies suggest that the compound can effectively bind to proteins involved in cancer pathways, potentially disrupting their function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N'-(pyridin-3-yl)urea | Urea linkage; pyridine ring | Antitumor activity |

| 4-(furan-3-carbonyl)piperazine | Furan ring; piperazine structure | Antimicrobial properties |

| 5-methoxy-N-(pyridin-2-yl)thiazole | Thiazole ring; methoxy substitution | Anticonvulsant effects |

The unique combination of the dimethylphenyl group with the furan and piperazine components may enhance its interaction with specific biological targets compared to simpler analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

- Molecular Docking Simulations : These simulations provided insights into how the compound interacts with target proteins involved in cancer pathways, suggesting a mechanism for its anticancer activity.

- Pharmacological Studies : Further pharmacological evaluations are necessary to establish the therapeutic potential and safety profile of this compound in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.